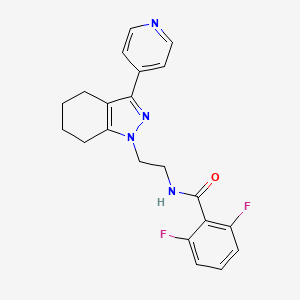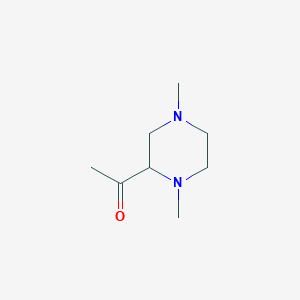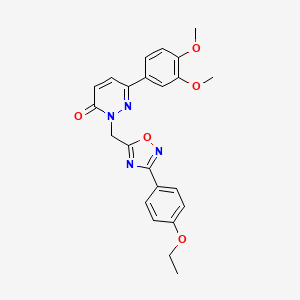![molecular formula C19H21NO5S B2760316 methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327185-29-4](/img/structure/B2760316.png)
methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the sulfonyl group, the introduction of the amino group, and the formation of the acrylate group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a sulfonyl group, an amino group, and a methyl acrylate group. The presence of these functional groups would likely confer specific chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amino group might participate in reactions with acids or electrophiles. The sulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amino groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Photochromic Polymers
Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene exhibit trans–cis isomerization under illumination, showing potential for reversible photochromic applications. These materials, formed by copolymerization with butyl 2-methylacrylate and 2-ethylhexyl acrylate, demonstrated changes in refractive index upon illumination, relevant for optical materials (Ortyl, Janik, & Kucharski, 2002).
Polymeric Protecting Groups
The compound has been utilized in the synthesis of novel polymeric amino protecting groups, indicating its significance in the field of polymer chemistry for the protection of amino groups during synthetic processes (Gormanns & Ritter, 1994).
Polymerization Kinetics
Research on the polymerization of acrylates, including the study of methyl methacrylate and its derivatives, provides insights into the polymerization rates and mechanisms, contributing to the development of high-molecular-weight polymers for industrial use (Günaydin, Salman, Tüzün, Avci, & Aviyente, 2005).
Surface Energy Modification
The synthesis of sulfonyl fluorinated macro emulsifiers for low surface energy emulsion polymerization applications demonstrates the role of this compound in creating hydrophobic surface coatings. This research highlights its potential in producing materials with extreme low surface energy and outstanding hydrophobicity, useful for water repellent modifications (Yin et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (Z)-2-(4-ethylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-14-5-11-17(12-6-14)26(22,23)18(19(21)25-3)13-20-15-7-9-16(24-2)10-8-15/h5-13,20H,4H2,1-3H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLVXRBZXBEORS-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2760237.png)
![2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2760238.png)




![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2760245.png)
![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2760248.png)
![4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2760249.png)
![6-Chloro-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2760250.png)
![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)

